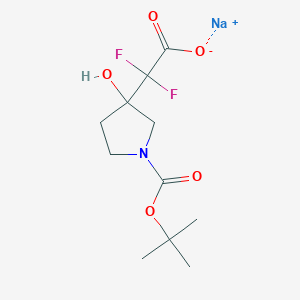
2,2-Difluoroacétate de sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Applications De Recherche Scientifique
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Mécanisme D'action
Target of Action
The compound is known to be involved in the deprotection of the n-tert-butyloxycarbonyl (n-boc) group . The N-Boc group is a common protecting group used in organic synthesis, particularly for the protection of amino groups .
Mode of Action
The compound acts as a deprotecting agent for the N-Boc group. The deprotection process involves the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours . The deprotection of the N-Boc group is a crucial step in many synthetic organic transformations .
Biochemical Pathways
The deprotection of the n-boc group can influence a variety of biochemical pathways, particularly those involving compounds with protected amino groups .
Pharmacokinetics
The compound’s role in the deprotection of the n-boc group suggests that it may be involved in various metabolic processes .
Result of Action
The primary result of the compound’s action is the deprotection of the N-Boc group . This deprotection allows for further reactions to occur with the now-unprotected amino group . The deprotection process is mild and can be applied to a diverse set of compounds .
Action Environment
The deprotection reaction involving Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate takes place under room temperature conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate typically involves the protection of the amine group in pyrrolidine with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can handle larger volumes of reactants, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Common nucleophiles include halides, thiols, and amines, which can react under basic or neutral conditions.
Major Products Formed
Deprotection: The major product is the free amine, which can further react to form various derivatives.
Substitution: Depending on the nucleophile used, products can include halogenated, thiolated, or aminated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetate: shares similarities with other Boc-protected amines, such as:
Uniqueness
- Stability : The compound is stable under basic conditions, making it suitable for various synthetic applications.
- Reactivity : The presence of the difluoroacetate group enhances its reactivity, allowing for diverse chemical transformations.
- Versatility : It can be used in multiple fields, including chemistry, biology, and medicine, highlighting its broad applicability .
Propriétés
IUPAC Name |
sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO5.Na/c1-9(2,3)19-8(17)14-5-4-10(18,6-14)11(12,13)7(15)16;/h18H,4-6H2,1-3H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWBMUIUXPWGBF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)[O-])(F)F)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2NNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B2377054.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)
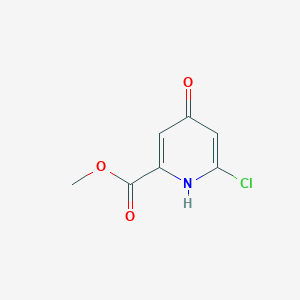
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)
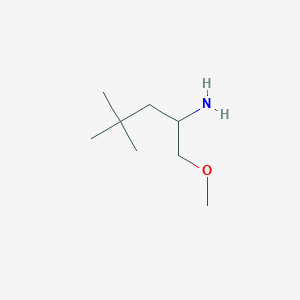
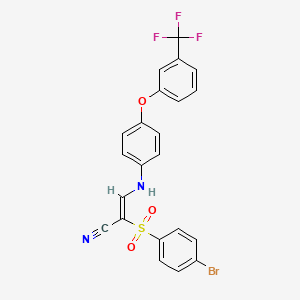
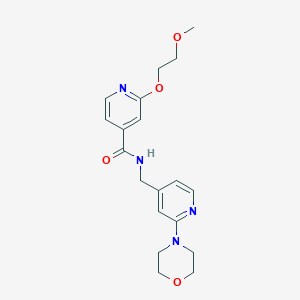
![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)
